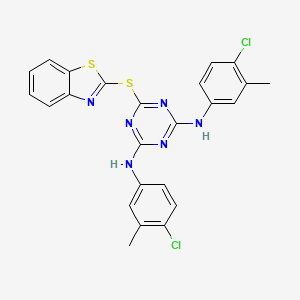![molecular formula C22H23N3O2 B12129905 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthylindolo[2,3-b]quinoxalin-5-yl)acétate de 3-méthylbutyle est un composé organique complexe qui appartient à la classe des indoloquinoxalines. Ce composé présente une structure unique avec de multiples cycles aromatiques et groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 2-(4-méthylindolo[2,3-b]quinoxalin-5-yl)acétate de 3-méthylbutyle implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend la cyclisation de dérivés d'indole avec des précurseurs de quinoxaline. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour la synthèse à grande échelle, garantissant un rendement et une pureté élevés du composé.
Analyse Des Réactions Chimiques
Le 2-(4-méthylindolo[2,3-b]quinoxalin-5-yl)acétate de 3-méthylbutyle subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les groupes alkyles.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 2-(4-méthylindolo[2,3-b]quinoxalin-5-yl)acétate de 3-méthylbutyle présente un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-méthylindolo[2,3-b]quinoxalin-5-yl)acétate de 3-méthylbutyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques de son utilisation .
Applications De Recherche Scientifique
3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Le 2-(4-méthylindolo[2,3-b]quinoxalin-5-yl)acétate de 3-méthylbutyle peut être comparé à d'autres composés similaires, tels que :
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phényléthane-1-ones : Ces composés partagent un noyau indoloquinoxaline similaire, mais diffèrent par leurs substituants et leurs groupes fonctionnels.
Dérivés de 6H-indolo[2,3-b]quinoxaline : Ces composés sont étudiés pour leurs activités antivirales et antibactériennes.
Le caractère unique du 2-(4-méthylindolo[2,3-b]quinoxalin-5-yl)acétate de 3-méthylbutyle réside dans sa structure spécifique et les propriétés qui en résultent, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C22H23N3O2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-methylbutyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)11-12-27-19(26)13-25-21-15(3)7-6-8-16(21)20-22(25)24-18-10-5-4-9-17(18)23-20/h4-10,14H,11-13H2,1-3H3 |
Clé InChI |
PBFNNMBMLJMWMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
![N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129847.png)
![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
![2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129880.png)
amine](/img/structure/B12129888.png)
![5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129889.png)
![N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12129892.png)
![(5Z)-2-(3-chlorophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129900.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B12129910.png)
